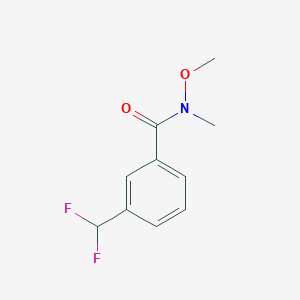

3-(difluoromethyl)-N-methoxy-N-methylbenzamide

Description

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a benzamide core. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name |

3-(difluoromethyl)-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUWXZFMCIGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)C(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group onto a benzamide scaffold. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfonium salts or difluorocarbene precursors. These reagents facilitate the incorporation of the difluoromethyl group under mild reaction conditions, often in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced at specific positions on the aromatic ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzamide core .

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide has shown promise in various therapeutic areas:

- Antimalarial Activity : Research indicates that derivatives of this compound demonstrate significant activity against Plasmodium falciparum, the malaria-causing parasite. Modifications to the benzamide scaffold can enhance potency while minimizing toxicity to human cells. A study reported an EC50 value of 200 nM against a chloroquine-sensitive strain .

- Anticancer Potential : Similar compounds have exhibited antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. The unique structural features of this compound may contribute to selective targeting of cancer cells while sparing normal tissues .

Agricultural Chemistry

The compound has potential applications as a pesticide or fungicide. Its structural characteristics allow for modifications that can enhance efficacy against specific pests or diseases in crops. Preliminary studies suggest that fluorinated compounds often exhibit increased biological activity compared to their non-fluorinated counterparts, making them suitable candidates for agricultural applications .

Material Science

In material science, this compound can be utilized in the synthesis of specialty polymers or coatings. The incorporation of fluorinated groups often improves the thermal stability and chemical resistance of materials, which is beneficial for developing advanced materials with specific properties .

Case Study 1: Antimalarial Activity

A study focused on synthesizing derivatives from the benzamide scaffold demonstrated varying degrees of potency against P. falciparum. One derivative, exhibiting an EC50 value of 200 nM, highlighted the potential for structural modifications to enhance both solubility and metabolic stability, crucial for developing effective antimalarial therapies .

Case Study 2: Anticancer Activity

Research into quinolone-based diarylamides revealed that related benzamide derivatives showed significant antiproliferative effects across multiple cancer types. The study emphasized the need for further exploration into structural characteristics that confer enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and is used as an intermediate in the synthesis of fungicides.

Difluoromethylated heterocyclic acids: These compounds, such as difluoromethylated pyrazoline and pyrrole derivatives, exhibit similar chemical properties and applications.

Uniqueness

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzamide core enhances its versatility in synthetic applications and potential as a pharmacophore in drug discovery .

Biological Activity

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group, a methoxy group, and a methyl group attached to a benzamide backbone. This unique structure contributes to its biological activity.

Molecular Formula: C10H10F2N2O2

Molecular Weight: 232.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific targets in biological systems. The difluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Target Interactions

- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation: It may act as a modulator for certain receptors, impacting signaling pathways critical for cell survival and growth.

Biological Activity Data

Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| Study 1 | Antiproliferative | IC50 = 0.126 μM (MDA-MB-231) | Significant inhibition of cancer cell lines |

| Study 2 | Enzyme Inhibition | EC50 = 0.008 μM (against PfATP4) | Enhanced activity compared to related compounds |

| Study 3 | Metabolic Stability | Human CL int = 42 μL/min/mg | Moderate stability observed |

Case Studies

-

Anticancer Activity

- A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound exhibited potent inhibitory effects on MDA-MB-231 cells, indicating its potential as an anticancer agent. The selectivity index was favorable, suggesting minimal effects on normal cells compared to cancerous ones.

-

Antimalarial Potential

- Research focused on the optimization of compounds targeting the PfATP4 protein in Plasmodium falciparum. The inclusion of the difluoromethyl group in the compound significantly increased potency against malaria parasites, demonstrating its utility in developing new antimalarial therapies.

-

Metabolic Studies

- Investigations into the metabolic profile revealed that while the compound showed moderate metabolic stability in human liver microsomes, modifications could enhance both stability and solubility, crucial for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Activity Profile | Remarks |

|---|---|---|

| N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide | Moderate antimalarial activity | Less potent than this compound |

| Tetralin | Antiproliferative | Similar structure but lower selectivity |

Q & A

Q. Basic Research Focus

- ¹H-NMR : The difluoromethyl group (-CF₂H) shows characteristic splitting patterns (doublet of triplets) due to coupling with adjacent protons and fluorine atoms. Methoxy (N-OCH₃) and methyl (N-CH₃) groups appear as singlets at ~3.3 ppm and ~3.0 ppm, respectively.

- ¹⁹F-NMR : Fluorine signals at δ −110 to −120 ppm confirm the presence of -CF₂H.

- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-F) validate the structure .

Advanced Application : For complex cases (e.g., rotational isomers), variable-temperature NMR can distinguish conformational dynamics .

What experimental strategies address contradictions in fluorescence data for fluorinated benzamides under varying pH?

Advanced Research Focus

Fluorescence intensity of this compound may vary with pH due to protonation/deprotonation of the amide group or solvent interactions. To resolve discrepancies:

- Systematic Titration : Measure fluorescence at incremental pH levels (e.g., pH 2–10) using buffered solutions (e.g., phosphate, acetate).

- Solvent Screening : Compare polar (e.g., acetonitrile) vs. non-polar solvents (e.g., hexane) to isolate solvent effects.

- Binding Constant Analysis : Use Stern-Volmer plots to quantify interactions with quenching agents (e.g., halide ions) .

Example: At pH 5, maximum fluorescence is achieved due to optimal electronic environment for π-π* transitions .

How can researchers assess the mutagenic potential of fluorinated benzamides during preclinical studies?

Q. Advanced Research Focus

- Ames II Testing : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

- Dose-Response Analysis : Compare results to known mutagens (e.g., benzyl chloride) and non-mutagens.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce mutagenicity, as seen in analogs with lower Ames test reactivity .

Note : Mutagenicity correlates with electrophilicity of the amide group; N-alkoxy substitutions may mitigate risks .

What role do fluorine atoms play in the stability and bioactivity of this compound?

Q. Advanced Research Focus

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in biological systems.

- Conformational Rigidity : The -CF₂H group restricts rotation, enhancing binding specificity to target enzymes (e.g., kinases).

- Lipophilicity : Fluorine increases logP values, improving membrane permeability. Comparative studies show trifluoromethyl analogs exhibit higher bioactivity than non-fluorinated counterparts .

How can thermal decomposition pathways inform safe handling and storage protocols?

Q. Advanced Research Focus

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures (e.g., >150°C for similar benzamides).

- Storage Conditions : Store under inert gas (argon) at −20°C to prevent hydrolysis or oxidation.

- HERON Reaction Risk : Avoid heating, as N-acyloxy-N-alkoxyamides may undergo exothermic decomposition .

What computational methods predict synthetic routes for novel fluorinated benzamide derivatives?

Q. Advanced Research Focus

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys suggest routes using precursor scoring (e.g., 3-difluoromethylbenzoic acid + Weinreb amine).

- DFT Calculations : Model transition states for coupling reactions to identify energy barriers and optimal catalysts (e.g., DCC vs. EDC).

- SAR Studies : QSAR models link substituent effects (e.g., -OCH₃ position) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.